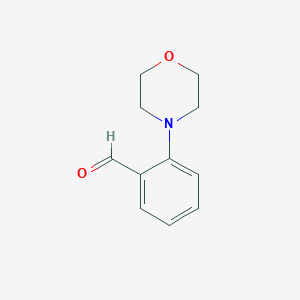

2-Morpholinobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-9-10-3-1-2-4-11(10)12-5-7-14-8-6-12/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTAEWVBVHSDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371767 | |

| Record name | 2-Morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58028-76-5 | |

| Record name | 2-Morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Morpholinobenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholinobenzaldehyde, identified by CAS number 58028-76-5, is a substituted aromatic aldehyde featuring a morpholine ring attached to the ortho position of a benzaldehyde molecule.[1] This strategic placement of the morpholine moiety, a privileged heterocycle in medicinal chemistry, makes this compound a valuable building block for the synthesis of complex organic molecules and pharmaceutical intermediates.[2] Its dual functionality—a reactive aldehyde group and a versatile morpholine ring—allows for a wide range of chemical transformations, positioning it as a key precursor in the development of novel therapeutic agents and other fine chemicals. This document provides a comprehensive overview of its chemical properties, synthesis protocols, and significant applications in research and drug discovery.

Core Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and use in experimental settings.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value |

| CAS Number | 58028-76-5[1] |

| Molecular Formula | C₁₁H₁₃NO₂[1][3] |

| Synonyms | 2-(4-Morpholinyl)benzaldehyde, 4-(2-Formylphenyl)morpholine[1] |

| SMILES | C1COCCN1C2=CC=CC=C2C=O[1] |

| MDL Number | MFCD00662562[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 191.23 g/mol [3][4] |

| Appearance | Data not available for 2-isomer; 4-isomer is a light yellow to orange powder/crystal.[5] |

| Melting Point | Data not available for 2-isomer; 4-isomer is 65-69 °C.[5] |

| Boiling Point (Predicted) | Data not available for 2-isomer; 4-isomer is 365.5 ± 37.0 °C.[5][6] |

| Density (Predicted) | Data not available for 2-isomer; 4-isomer is 1.2 ± 0.1 g/cm³.[6] |

| Solubility | Data not available for 2-isomer; 4-isomer is soluble in methanol.[5] |

| pKa (Predicted) | Data not available for 2-isomer; 4-isomer is 1.87 ± 0.40.[5][7] |

Table 3: Safety and Handling

| Category | Information |

| Hazard Class | Irritant[1] |

| Hazard Symbol | Xi[1] |

| Risk Codes | R52: Harmful to aquatic organisms.[1] |

| Safety Codes | S24/25: Avoid contact with skin and eyes.[1] |

| Personal Protective Equipment | Wear suitable protective clothing, gloves, and safety goggles.[8][9] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place.[8] |

Synthesis and Reactivity

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution reaction. This involves reacting an ortho-substituted benzaldehyde, typically with a good leaving group like fluorine or chlorine (e.g., 2-fluorobenzaldehyde), with morpholine in the presence of a base.

Experimental Protocol: Synthesis of Morpholinobenzaldehydes

The following is a generalized protocol adapted from the synthesis of the isomeric 4-Morpholinobenzaldehyde, which follows the same chemical principles.[10]

Materials:

-

2-Fluorobenzaldehyde (or 2-Chlorobenzaldehyde)

-

Morpholine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Methanol

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 eq) in DMF.

-

Addition of Reagents: Add morpholine (1.5 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.

-

Reaction Conditions: Heat the mixture to 100°C and stir at reflux for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the DMF.

-

Precipitation: Slowly pour the resulting concentrate into ice-cold water with vigorous stirring to precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water.

-

Purification: Recrystallize the crude product from methanol to yield pure this compound.

References

- 1. This compound | CAS 58028-76-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Morpholinobenzaldehyde | 1204-86-0 [chemicalbook.com]

- 6. 4-(4-Morpholinyl)benzaldehyde | CAS#:1204-86-0 | Chemsrc [chemsrc.com]

- 7. Page loading... [wap.guidechem.com]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Morpholinobenzaldehyde

Introduction

2-Morpholinobenzaldehyde, with the CAS number 58028-76-5, is an organic compound featuring a benzaldehyde scaffold substituted with a morpholine group at the ortho position.[1] Its unique structure, combining a reactive aldehyde functional group with a versatile morpholine moiety, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and its role as a precursor in the synthesis of more complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |

| Molecular Weight | 191.23 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 45-48 °C | [1] |

| Boiling Point | Not explicitly available, predicted for related isomers. | |

| Solubility | Soluble in methanol and likely other organic solvents. | [3] |

| pKa (Predicted) | Not explicitly available for the 2-isomer. The predicted pKa for the related 4-isomer is 1.87 ± 0.40. | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

| Spectrum Type | Key Peaks and Information | Source |

| ¹³C NMR | Spectra available, confirming the carbon skeleton. | [2] |

| Vapor Phase IR | Spectra available for identifying functional groups. | [2] |

| Mass Spectrometry | Exact Mass: 191.094629 g/mol | [2] |

Note: While specific peak assignments for this compound were not found in the provided search results, general spectral characteristics for aldehydes and morpholine-substituted aromatics are well-established. The aldehyde C-H stretch in IR typically appears around 2720-2820 cm⁻¹, and the C=O stretch is strong around 1700 cm⁻¹. In ¹H NMR, the aldehyde proton is highly deshielded, appearing between 9-10 ppm.[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below.

Synthesis of this compound

A common method for synthesizing N-aryl morpholines is through a nucleophilic aromatic substitution reaction. The following is a generalized protocol adapted from procedures for similar isomers.[5]

Materials:

-

2-Fluorobenzaldehyde

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of potassium carbonate (1.2 equivalents) in DMF, add 2-fluorobenzaldehyde (1.0 equivalent) and morpholine (1.2 equivalents).

-

Stir the reaction mixture at 100 °C for 15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate three times.

-

Combine the organic layers and wash with a saturated NH₄Cl solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on a silica gel column to yield pure this compound.[5]

Characterization Protocols

1. Melting Point Determination:

-

A small, dry sample of the purified this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised gradually, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.

3. Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).

-

Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

Analysis: Identify the characteristic absorption bands for the aldehyde (C=O and C-H stretches) and morpholine (C-N and C-O stretches) functional groups.

Visualizations: Synthesis and Application Workflows

The following diagrams illustrate the synthesis of this compound and its application as a chemical intermediate.

Caption: Synthetic pathway for this compound.

Caption: Role as a precursor in bioactive heterocycle synthesis.

Caption: Logical workflow for chemical characterization.

Safety and Handling

This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate safety precautions.

-

Hazard Codes: Xi (Irritant).[1]

-

Risk Statements: R52 - Harmful to aquatic organisms.[1]

-

Safety Statements: S24/25 - Avoid contact with skin and eyes.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of soap and water.[6][7]

-

Toxicology: The chemical, physical, and toxicological properties have not been thoroughly investigated.[6]

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile building block in organic synthesis. The aldehyde group can readily participate in a variety of chemical transformations, including condensations, reductions, and oxidations. It serves as a key precursor for the synthesis of more complex heterocyclic structures, such as quinolines and pyrazoline derivatives, which are scaffolds of interest in medicinal chemistry due to their potential biological activities.[8][9] The morpholine moiety can influence the solubility and pharmacokinetic properties of the final compounds.

References

- 1. This compound | CAS 58028-76-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. spectrabase.com [spectrabase.com]

- 3. 4-Morpholinobenzaldehyde CAS#: 1204-86-0 [amp.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. capotchem.com [capotchem.com]

- 7. fishersci.fr [fishersci.fr]

- 8. dovepress.com [dovepress.com]

- 9. 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives [mdpi.com]

Solubility Profile of 2-Morpholinobenzaldehyde in Organic Solvents: A Technical Guide

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of 2-Morpholinobenzaldehyde. Given the limited availability of public quantitative data for this specific compound, this guide focuses on its predicted solubility based on its chemical structure, alongside a detailed experimental protocol for its quantitative determination.

Introduction to this compound

This compound is an organic compound featuring a benzaldehyde molecule substituted with a morpholine group at the ortho position. Its chemical structure consists of an aromatic benzene ring, a reactive aldehyde group (-CHO), and a heterocyclic morpholine ring. The presence of the polar morpholine and aldehyde moieties, combined with the nonpolar aromatic ring, suggests a versatile yet complex solubility profile across various organic solvents. The general principle of "like dissolves like" is fundamental to predicting its behavior. Aldehydes and ketones are generally soluble in most common organic solvents[1]. The morpholine ring itself is soluble in a wide range of organic solvents, including acetone, benzene, ether, methanol, and ethanol[2][3].

Chemical Structure:

-

Molecular Formula: C₁₁H₁₃NO₂[4]

-

Key Features:

-

Aromatic benzene ring (hydrophobic)

-

Aldehyde group (polar, hydrogen bond acceptor)

-

Morpholine ring (polar, contains a tertiary amine and an ether group, capable of hydrogen bonding)

-

Predicted Solubility Behavior

The unique combination of functional groups in this compound allows for the following solubility predictions:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The oxygen and nitrogen atoms in the morpholine ring, along with the oxygen of the aldehyde group, can act as hydrogen bond acceptors. This suggests that this compound should be soluble in polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): The overall polarity of the molecule should facilitate good solubility in polar aprotic solvents through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar functional groups will likely limit its solubility in nonpolar solvents. However, the aromatic ring may contribute to some degree of solubility, particularly in aromatic solvents like toluene.

These predictions serve as a foundational guide for selecting appropriate solvents for synthesis, purification, and formulation.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following details a common and reliable method.

Objective: To quantitatively determine the solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Analytical balance

-

Micropipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials. The amount should be sufficient to ensure undissolved solid remains after equilibration[5].

-

Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial[5].

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the solution is fully saturated[5].

-

-

Sample Preparation for Analysis:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a short period for the excess solid to settle.

-

For viscous solvents or fine suspensions, centrifuge the vials to ensure a clear separation of the supernatant from the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

-

Quantitative Analysis:

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

The solubility is then calculated based on the measured concentration and the dilution factor.

-

Data Presentation

Quantitative solubility data should be organized in a clear and structured format for easy comparison. The following table serves as a template for presenting such data.

| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Polar Protic | Methanol | 25 | Data | Data |

| Ethanol | 25 | Data | Data | |

| Polar Aprotic | Acetonitrile | 25 | Data | Data |

| Acetone | 25 | Data | Data | |

| DMSO | 25 | Data | Data | |

| DMF | 25 | Data | Data | |

| Nonpolar | Toluene | 25 | Data | Data |

| Hexane | 25 | Data | Data |

Note: The "Data" fields are placeholders for experimentally determined values.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 2. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 3. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | CAS 58028-76-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. benchchem.com [benchchem.com]

Reactivity of the Aldehyde Group in 2-Morpholinobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 2-Morpholinobenzaldehyde. The presence of a morpholine ring at the ortho position significantly influences the chemical behavior of the aldehyde through a combination of electronic and steric effects. This document explores these influences in the context of key organic reactions relevant to pharmaceutical and materials science research. Detailed experimental protocols for the synthesis of this compound and its participation in Wittig reactions, Knoevenagel condensations, and reductive aminations are provided. Quantitative data, where available for analogous systems, is summarized to offer a comparative perspective on its reactivity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying chemical principles.

Introduction

This compound is a substituted aromatic aldehyde with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and functional materials. The reactivity of its aldehyde group is modulated by the adjacent morpholino substituent, which exerts both electronic and steric effects. Understanding these effects is crucial for predicting and controlling the outcomes of chemical transformations involving this compound. This guide aims to provide a detailed examination of these factors and their impact on the reactivity of the aldehyde in various synthetic contexts.

Electronic and Steric Effects of the Ortho-Morpholino Group

The morpholino group is a versatile substituent that can influence the reactivity of the benzaldehyde moiety through two primary mechanisms:

-

Electronic Effects: The nitrogen atom of the morpholine ring can donate a lone pair of electrons into the aromatic system through resonance (a +R effect), which increases the electron density of the benzene ring. Conversely, the electronegativity of the nitrogen and oxygen atoms exerts an electron-withdrawing inductive effect (-I effect). In the case of an ortho-substituent, these electronic effects can directly influence the electrophilicity of the carbonyl carbon. The resonance donation tends to decrease the partial positive charge on the carbonyl carbon, thereby reducing its reactivity towards nucleophiles.

-

Steric Effects: The bulky morpholine ring at the ortho position creates significant steric hindrance around the aldehyde group. This steric congestion can impede the approach of nucleophiles, slowing down reaction rates and potentially influencing the stereochemical outcome of certain reactions. The magnitude of this steric effect can be quantitatively assessed using the Taft equation, which separates steric and electronic contributions to reactivity.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable ortho-halobenzaldehyde with morpholine.

Experimental Protocol: Synthesis from 2-Fluorobenzaldehyde

Materials:

-

2-Fluorobenzaldehyde

-

Morpholine

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate

-

Microwave reactor

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a microwave reactor vessel, combine 2-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add a suitable volume of anhydrous DMF to dissolve the reactants.

-

Seal the vessel and heat the mixture in the microwave reactor at 125 °C for 2.5 hours.

-

After cooling, remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between water and dichloromethane (DCM).

-

Extract the aqueous phase with additional portions of DCM.

-

Combine all organic phases and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under vacuum to yield this compound. The product can be further purified by column chromatography if necessary.

Reactivity of the Aldehyde Group: Key Reactions and Protocols

The aldehyde group of this compound participates in a variety of fundamental organic reactions. The following sections detail the expected reactivity and provide generalized experimental protocols for three key transformations: the Wittig reaction, Knoevenagel condensation, and reductive amination.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide is expected to be influenced by the steric bulk of the ortho-morpholino group, which may affect the rate and stereoselectivity of the reaction.

Caption: Workflow of the Wittig reaction with this compound.

Materials:

-

This compound

-

Stabilized phosphorus ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for reaction and work-up

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or DCM.

-

Add the stabilized phosphorus ylide (1.0-1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the alkene product.

Expected Outcome: Due to the steric hindrance of the ortho-morpholino group, the reaction rate may be slower compared to unsubstituted benzaldehyde. Stabilized ylides are expected to predominantly yield the (E)-alkene.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. The reaction is typically catalyzed by a weak base.

Caption: Mechanism of the Knoevenagel condensation.

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, diethyl malonate)

-

Ethanol

-

Piperidine or ammonium acetate (catalyst)

-

Standard glassware for reflux and filtration

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in ethanol.

-

Add a catalytic amount of piperidine or ammonium acetate.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Expected Outcome: The reaction is expected to proceed, but the steric hindrance from the ortho-morpholino group might necessitate longer reaction times or higher temperatures compared to reactions with para-substituted or unsubstituted benzaldehydes.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. It involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Caption: General workflow for a reductive amination reaction.

Materials:

-

This compound

-

Primary or secondary amine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard glassware for reaction and extraction

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in DCE or THF.

-

If the amine salt is used, a base may be required. For free amines, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Expected Outcome: The steric hindrance around the aldehyde may slow down the initial imine formation. However, the use of a mild reducing agent like sodium triacetoxyborohydride should allow for the selective reduction of the iminium ion once formed.

Quantitative Data Summary

Direct quantitative kinetic or yield data for the reactions of this compound is scarce in the literature. However, we can infer its reactivity based on data for analogous ortho-substituted benzaldehydes.

| Reaction Type | Substituent at Ortho Position | Relative Reactivity/Yield | Reference System |

| Nucleophilic Addition | -OCH₃ | Slower than benzaldehyde | General observations in physical organic chemistry |

| Wittig Reaction | -Cl | High Z-selectivity with unstabilized ylides | Studies on ortho-halo-substituted benzaldehydes[1] |

| Knoevenagel Condensation | -OH | Good to excellent yields, may require longer reaction times | Studies on 2-hydroxybenzaldehydes[2] |

| Reductive Amination | -CH₃ | Generally high yields with appropriate reducing agents | General protocols for substituted benzaldehydes[3] |

This table provides an estimation of reactivity based on analogous systems and general principles of organic chemistry due to the limited availability of specific data for this compound.

Conclusion

The reactivity of the aldehyde group in this compound is a nuanced interplay of electronic and steric effects imparted by the ortho-morpholino substituent. The electron-donating resonance effect of the morpholino group tends to deactivate the aldehyde towards nucleophilic attack, while the significant steric bulk in the ortho position further hinders the approach of reagents. Consequently, reactions involving nucleophilic addition to the aldehyde of this compound may require more forcing conditions (higher temperatures, longer reaction times) compared to its meta or para isomers, or to unsubstituted benzaldehyde. However, these same steric and electronic factors can also be exploited to achieve specific stereochemical outcomes in certain reactions. The provided experimental protocols offer a starting point for the synthetic utilization of this versatile building block, with the understanding that optimization may be necessary to account for its unique reactivity profile. Further quantitative studies are warranted to fully elucidate the kinetic and thermodynamic parameters governing the reactions of this intriguing molecule.

References

The Electronic Influence of the Morpholine Moiety on the Benzaldehyde Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Morpholine Group in Aromatic Systems

The morpholine heterocycle, a saturated six-membered ring containing both an amine and an ether functional group, is a common feature in a vast array of bioactive molecules. Its incorporation into a molecular structure can improve aqueous solubility, metabolic stability, and receptor binding affinity. When directly attached to a benzene ring, the nitrogen atom of the morpholine group can participate in the π-system of the aromatic ring, thereby influencing its electronic distribution. This guide focuses specifically on the electronic effects of the morpholine group when substituted on a benzaldehyde ring, a versatile building block in organic synthesis.

Electronic Effects: A Qualitative and Quantitative Perspective

The electronic influence of a substituent on an aromatic ring is a combination of two primary factors: the inductive effect (I) and the resonance effect (R) .

-

Inductive Effect: The oxygen atom within the morpholine ring is highly electronegative, leading to a withdrawal of electron density through the sigma bonds (a -I effect). The nitrogen atom is also more electronegative than carbon, contributing to this inductive withdrawal.

-

Resonance Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzaldehyde ring. This donation of electron density is a positive resonance effect (+R effect).

In the case of the para-substituted 4-morpholinobenzaldehyde, the nitrogen's lone pair can be effectively delocalized into the aromatic ring and further to the electron-withdrawing aldehyde group. This strong +R effect is expected to dominate over the -I effect of the nitrogen and oxygen atoms. Consequently, the morpholino group is classified as an electron-donating group (EDG) and an activating group towards electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions.

Hammett Substituent Constant (σ)

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic compound. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent. While a specific, experimentally determined Hammett constant for the para-morpholino group (σp) is not readily found in comprehensive compilations, we can estimate its value by comparing it to structurally similar groups.

The p-dimethylamino group (-N(CH₃)₂) is a strong electron-donating group with a σp value of -0.83 . Given that the oxygen atom in the morpholine ring is inductively withdrawing, the morpholino group is expected to be a slightly weaker electron-donating group than the dimethylamino group. Therefore, the σp value for the morpholino group is anticipated to be less negative than -0.83.

Table 1: Hammett Constants of Related Substituents

| Substituent | σ_meta_ | σ_para_ |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -N(CH₃)₂ | -0.15 | -0.83 |

| -Morpholino | (Estimate) | (Estimate < -0.27, > -0.83) |

| -NO₂ | 0.71 | 0.78 |

Spectroscopic Characterization

The electronic effects of the morpholine group are readily observable in the nuclear magnetic resonance (NMR) and infrared (IR) spectra of morpholinylbenzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-donating nature of the morpholino group leads to increased electron density on the benzaldehyde ring, particularly at the ortho and para positions. This increased electron density results in shielding of the aromatic protons and carbons, causing them to resonate at higher fields (lower ppm values) in the NMR spectrum compared to unsubstituted benzaldehyde.

Table 2: ¹H and ¹³C NMR Chemical Shift Data for 4-Morpholinobenzaldehyde

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aldehyde-H | ~9.7 | ~190 |

| Aromatic-H (ortho to CHO) | ~7.7 | ~132 |

| Aromatic-H (meta to CHO) | ~6.9 | ~113 |

| Aromatic-C (ipso to CHO) | - | ~125 |

| Aromatic-C (ipso to Morpholino) | - | ~154 |

| Morpholino-H (N-CH₂) | ~3.3 | ~47 |

| Morpholino-H (O-CH₂) | ~3.8 | ~66 |

Note: These are approximate values and can vary depending on the solvent and spectrometer frequency. Data is compiled from publicly available spectra and may not have explicit peak assignments in the original source.

Infrared (IR) Spectroscopy

The electronic donation from the morpholino group into the benzaldehyde ring affects the vibrational frequency of the carbonyl (C=O) group. The increased electron density on the ring can be delocalized to the carbonyl group, leading to a decrease in the double bond character of the C=O bond. This results in a lower stretching frequency (wavenumber) for the carbonyl group in 4-morpholinobenzaldehyde compared to unsubstituted benzaldehyde.

Table 3: Characteristic Infrared Absorption Frequencies

| Vibrational Mode | Benzaldehyde (cm⁻¹) | 4-Morpholinobenzaldehyde (cm⁻¹) | Effect of Morpholino Group |

| C=O Stretch | ~1703 | ~1670-1680 | Shift to lower frequency |

| Aromatic C=C Stretch | ~1600, 1585, 1450 | Similar, may be intensified | Minor shifts and intensity changes |

| C-H Stretch (Aldehyde) | ~2820, 2720 | Similar | Minor shifts |

| C-N Stretch (Aromatic) | - | ~1350 | Characteristic absorption |

| C-O-C Stretch (Ether) | - | ~1115 | Characteristic absorption |

Reactivity

The strong electron-donating nature of the morpholino group significantly influences the reactivity of the benzaldehyde moiety.

Reactivity of the Aldehyde Group

The increased electron density on the benzaldehyde ring, including the carbonyl carbon, makes the aldehyde group less electrophilic . This deactivation means that 4-morpholinobenzaldehyde will generally be less reactive towards nucleophiles in reactions such as:

-

Aldol Condensation: The rate of reaction with enolates will be slower compared to benzaldehyde or benzaldehydes with electron-withdrawing groups.

-

Wittig Reaction: The reaction with phosphorus ylides will proceed at a slower rate.

-

Oxidation: While the aldehyde can be oxidized to the corresponding carboxylic acid, the electron-rich nature of the ring may make it more susceptible to side reactions under harsh oxidation conditions.

Reactivity of the Aromatic Ring

The morpholino group is a strong activating group for electrophilic aromatic substitution . Reactions such as nitration, halogenation, and Friedel-Crafts acylation will occur more readily on 4-morpholinobenzaldehyde than on unsubstituted benzaldehyde. The substitution will be directed primarily to the positions ortho to the morpholino group.

Experimental Protocols

Synthesis of 4-Morpholinobenzaldehyde

A common method for the synthesis of 4-morpholinobenzaldehyde is the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with morpholine.[1]

Materials:

-

4-Fluorobenzaldehyde

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol or methanol) to afford pure 4-morpholinobenzaldehyde.

NMR Sample Preparation and Analysis

Sample Preparation:

-

Weigh 5-10 mg of the substituted benzaldehyde sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Conclusion

The morpholine group, when attached to a benzaldehyde ring at the para position, acts as a potent electron-donating group primarily through a strong +R effect. This electronic donation increases the electron density on the aromatic ring, leading to characteristic upfield shifts in NMR spectra and a decrease in the carbonyl stretching frequency in the IR spectrum. The aldehyde functionality is consequently deactivated towards nucleophilic attack, while the aromatic ring is activated towards electrophilic substitution. A comprehensive understanding of these electronic effects is paramount for the rational design of molecules with desired reactivity and biological activity. Further quantitative studies, particularly the experimental determination of the Hammett constant for the morpholino group and kinetic studies on the reactivity of 4-morpholinobenzaldehyde, would provide a more complete picture of its electronic influence.

References

Quantum Chemical Blueprint for 2-Morpholinobenzaldehyde: A Technical Guide for Drug Discovery Professionals

Introduction

2-Morpholinobenzaldehyde is a heterocyclic aromatic aldehyde with significant potential in medicinal chemistry and drug development. Its unique structural combination of a reactive aldehyde group and a morpholine moiety—a common pharmacophore—makes it a valuable scaffold for synthesizing novel therapeutic agents. Understanding the molecule's electronic structure, reactivity, and spectroscopic properties at a quantum level is paramount for designing derivatives with enhanced biological activity and favorable pharmacokinetic profiles.

This technical guide outlines a comprehensive computational and experimental workflow for the in-depth quantum chemical analysis of this compound. In the absence of extensive published computational data for this specific isomer, this document serves as a blueprint for a rigorous theoretical study, leveraging well-established methodologies proven effective for similar organic molecules. The proposed analyses will provide critical insights into the molecule's geometry, stability, reactive sites, and spectroscopic signatures, thereby guiding rational drug design and development efforts.

Methodologies and Protocols

A synergistic approach combining quantum chemical calculations with experimental validation is proposed for a thorough characterization of this compound.

Computational Protocol

The theoretical investigation will be performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of organic molecules.

-

Software: Gaussian 09/16 program suite.

-

Theoretical Level: Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set is recommended. This level of theory is well-suited for providing accurate geometries and electronic properties for organic compounds.

-

Geometry Optimization: The molecular structure of this compound will be fully optimized in the gas phase to locate the global minimum on the potential energy surface.

-

Frequency Calculations: Harmonic vibrational frequency calculations will be performed on the optimized geometry to confirm it as a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.

-

Property Calculations: Subsequent single-point energy calculations on the optimized structure will be used to derive various electronic properties, including:

-

Frontier Molecular Orbitals (HOMO, LUMO).

-

Molecular Electrostatic Potential (MEP).

-

Natural Bond Orbital (NBO) analysis.

-

Mulliken atomic charges.

-

-

Solvent Effects: To simulate a more biologically relevant environment, calculations can be repeated using a polarizable continuum model (PCM), with water or ethanol as the solvent.

Experimental Validation Protocol

To validate the theoretical results, the following experimental spectra should be acquired.

-

FT-IR and FT-Raman Spectroscopy:

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal for FT-IR analysis or loaded into a capillary tube for FT-Raman analysis.

-

Data Acquisition: Spectra are recorded in the range of 4000–400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.

-

Analysis: The experimental vibrational frequencies are compared with the scaled theoretical frequencies obtained from the DFT calculations.

-

-

NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: The experimental chemical shifts are compared with theoretical values, typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level.

-

Visualizing the Workflow and Concepts

Diagrams created using the DOT language provide clear visual representations of the study's workflow and the relationships between different analytical components.

The Enigmatic Origins of 2-Morpholinobenzaldehyde: A Technical Exploration

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholinobenzaldehyde, a substituted aromatic aldehyde with the chemical identifier CAS 58028-76-5, presents a curious case in the annals of synthetic chemistry. While its structural isomer, 4-Morpholinobenzaldehyde, is well-documented in scientific literature, the history of the ortho-substituted counterpart is notably obscure. This technical guide aims to collate the available information on this compound, focusing on its synthesis, physicochemical properties, and potential applications, while acknowledging the significant gaps in its historical record. Due to the limited specific data on this compound, this paper will also explore general synthetic methodologies applicable to its preparation and the known characteristics of its better-documented isomer to provide a comprehensive technical overview.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 58028-76-5 | Chemical Supplier Data |

| Molecular Formula | C₁₁H₁₃NO₂ | Calculated |

| Molecular Weight | 191.23 g/mol | Calculated |

| Appearance | Light yellow to yellow crystalline powder | Chemical Supplier Data |

| Melting Point | 45-48 °C | LookChem[1] |

| Boiling Point | 342.8 °C at 760 mmHg | LookChem[1] |

| Density | 1.163 g/cm³ | LookChem[1] |

Synthesis of this compound: Postulated Methodologies

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in readily accessible scientific literature. However, based on established organic chemistry principles for the formation of N-aryl bonds, two primary synthetic routes can be postulated: the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of C-N bonds. This method would involve the reaction of an ortho-halobenzaldehyde (such as 2-chlorobenzaldehyde or 2-bromobenzaldehyde) with morpholine in the presence of a palladium catalyst and a suitable phosphine ligand.

Hypothetical Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube is added 2-bromobenzaldehyde (1.0 mmol), morpholine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a phosphine ligand like Xantphos (0.04 mmol), and a base, for instance, sodium tert-butoxide (1.4 mmol).

-

Solvent Addition: Anhydrous toluene (5 mL) is added to the tube under an inert atmosphere (e.g., argon).

-

Reaction Conditions: The reaction mixture is heated to 100 °C and stirred for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Logical Workflow for Buchwald-Hartwig Amination

Caption: Postulated workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. This method would involve the reaction of an ortho-halobenzaldehyde with morpholine, typically at higher temperatures than the Buchwald-Hartwig amination.

Hypothetical Experimental Protocol:

-

Reaction Setup: A mixture of 2-chlorobenzaldehyde (1.0 mmol), morpholine (2.0 mmol), a copper catalyst such as copper(I) iodide (0.1 mmol), a ligand like L-proline (0.2 mmol), and a base, for example, potassium carbonate (2.0 mmol) is prepared in a sealed tube.

-

Solvent Addition: A high-boiling polar solvent such as DMSO or DMF (5 mL) is added.

-

Reaction Conditions: The reaction mixture is heated to 120-150 °C for 24-48 hours.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Logical Workflow for Ullmann Condensation

Caption: Postulated workflow for the synthesis of this compound via Ullmann condensation.

Spectroscopic Data

Detailed and verified spectroscopic data for this compound is not widely published. For the purpose of characterization, researchers would typically rely on standard analytical techniques.

Expected Spectroscopic Signatures:

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the aldehyde proton (likely a singlet around 9.8-10.0 ppm), and two sets of triplets for the morpholine ring protons (one set for the protons adjacent to the oxygen and another for those adjacent to the nitrogen).

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the aldehyde carbonyl carbon (around 190 ppm), and the two distinct methylene carbons of the morpholine ring.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the aldehyde (around 1690-1715 cm⁻¹) and C-N and C-O stretches associated with the morpholine moiety.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (191.23 g/mol ).

Biological Activity and Applications

There is a significant lack of published research on the specific biological activities or applications of this compound. However, the morpholine moiety is a well-known pharmacophore present in many biologically active compounds. Derivatives of the isomeric 4-Morpholinobenzaldehyde have been investigated for various therapeutic properties, including antimicrobial and anticancer activities.[2] It is plausible that this compound could serve as a valuable building block in the synthesis of novel compounds with potential pharmacological relevance. Its utility as a synthetic intermediate in the creation of more complex heterocyclic systems is an area ripe for exploration.

Conclusion and Future Outlook

This compound remains a compound with a largely unwritten history. While its existence is confirmed through commercial availability, the details of its discovery and initial synthesis are not readily found in the public domain. The synthetic pathways of Buchwald-Hartwig amination and Ullmann condensation represent the most probable routes for its preparation. The lack of data on its biological activity and applications presents an opportunity for future research. A thorough investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives could unveil novel chemical entities with potential applications in medicinal chemistry and materials science. Further historical research into older chemical literature and patent databases may yet shed light on the origins of this enigmatic molecule.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Morpholinobenzaldehyde

For Immediate Release

This document provides an in-depth technical guide on the safety and handling precautions for 2-Morpholinobenzaldehyde (CAS No. 58028-76-5). Designed for researchers, scientists, and professionals in drug development, this guide synthesizes available data to ensure the safe use of this compound in a laboratory setting. While a comprehensive safety profile for this compound is not fully established, this guide draws upon information from its safety data sheet and data from structurally related compounds to offer a thorough overview of potential hazards and mitigation strategies.

Section 1: Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and its close isomers is presented in Table 1. Researchers should note the lack of extensive physical hazard data for the 2-isomer and handle the compound with caution, assuming it may share properties with similar molecules.

Table 1: Physical and Chemical Properties of Morpholinobenzaldehyde Isomers

| Property | This compound | 4-Morpholinobenzaldehyde |

| CAS Number | 58028-76-5[1][2] | 1204-86-0 |

| Molecular Formula | C₁₁H₁₃NO₂[1][2] | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol [1][2] | 191.23 g/mol |

| Appearance | Not specified | Pale yellow to light brown solid |

| Melting Point | 45-48 °C[1] | 65-69 °C |

| Boiling Point | Not available | Not available |

| Flash Point | Not available | Not available |

| Solubility | Not available | Increased solubility in polar solvents |

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are related to its potential for irritation and its environmental impact. While specific toxicological data is limited, information from its safety data sheet and related compounds suggests that it should be handled as an irritant.

GHS Classification:

According to the available safety data sheet, this compound is classified as:

-

Hazardous to the aquatic environment, long-term hazard (Category 3), H412: Harmful to aquatic life with long lasting effects. [2]

Data from the closely related 4-Morpholinobenzaldehyde indicates the following potential hazards, which should be considered when handling the 2-isomer:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[2][3]

The toxicological properties have not been thoroughly investigated, and therefore, the compound should be handled with the utmost care, assuming it may have other unknown hazardous properties.[2]

Section 3: Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following should be worn at all times when handling the compound:

-

Eye Protection: Tightly fitting safety goggles or a face shield.[4]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or where splashing is possible, impervious clothing should be worn.[4]

-

Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is recommended. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]

The following diagram outlines the standard personal protective procedure for handling this compound.

Caption: Personal Protective Equipment Workflow for Handling this compound.

Handling Procedures

-

Handle in a well-ventilated place, preferably in a chemical fume hood.[5]

-

Avoid contact with skin and eyes.[5]

-

Avoid formation of dust and aerosols.[5]

-

Use non-sparking tools to prevent ignition sources.[4]

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep the container tightly closed.[5]

-

Store away from incompatible materials such as strong oxidizing agents.

Section 4: Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial to mitigate harm.

First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][5] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2][5] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][5] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][5] |

Accidental Release Measures

In the case of a spill, follow a structured response to ensure safety and proper cleanup.

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]

The following diagram illustrates the logical workflow for handling a spill of this compound.

Caption: Workflow for Handling a Spill of this compound.

Section 5: Fire-Fighting Measures and Disposal

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Special Hazards: No specific data is available. As with many organic compounds, combustion may produce toxic gases such as carbon oxides and nitrogen oxides.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Avoid release to the environment.[2]

Conclusion

While this compound is a valuable compound in research and development, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a framework for its safe use, emphasizing the importance of personal protective equipment, proper handling and storage, and emergency preparedness. Researchers are strongly encouraged to consult the full safety data sheet and to perform a thorough risk assessment before commencing any work with this compound.

References

Methodological & Application

Synthetic Versatility of 2-Morpholinobenzaldehyde in Organic Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

2-Morpholinobenzaldehyde, a versatile aromatic aldehyde, serves as a valuable building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds of medicinal interest. Its unique structure, featuring both a reactive aldehyde group and a morpholine moiety, allows for a range of chemical transformations, making it a key precursor in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthetic applications of this compound, with a focus on its utility in multicomponent reactions and the synthesis of fused heterocyclic systems.

Application Notes

This compound is a key starting material for the synthesis of various nitrogen-containing heterocycles. The presence of the morpholine group at the ortho position to the aldehyde influences the reactivity of the aldehyde and can participate in or direct the course of cyclization reactions. Its applications are prominent in the synthesis of quinolines and related fused heterocyclic systems, which are known to exhibit a wide range of biological activities.

One of the primary applications of this compound is in the synthesis of quinoline derivatives . The aldehyde functionality can react with compounds containing an active methylene group, such as ketones, in condensation reactions to form α,β-unsaturated intermediates. Subsequent intramolecular cyclization, often facilitated by the presence of the ortho-morpholino group (or a derivative thereof), leads to the formation of the quinoline ring system. This approach is a variation of the classical Friedländer annulation, where the morpholine moiety can be envisioned as a precursor or a directing group for the cyclization step.

Furthermore, this compound is a valuable substrate in multicomponent reactions (MCRs) . MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. The aldehyde group of this compound readily participates in imine formation and subsequent cycloaddition or cyclization cascades, enabling the rapid assembly of complex molecular architectures. These reactions are of significant interest in medicinal chemistry for the generation of compound libraries for drug discovery.

The morpholine unit itself can be a crucial pharmacophore in the final products, contributing to their physicochemical properties and biological activity. It is a common feature in many approved drugs, often improving solubility and metabolic stability.

Key Synthetic Applications & Protocols

This section details the experimental protocols for key synthetic transformations involving this compound.

Synthesis of 2-(Morpholin-4-yl)quinoline-3-carbaldehydes

This protocol describes the synthesis of a quinoline derivative where the morpholine moiety is introduced onto a pre-existing quinoline core, which itself can be derived from precursors related to this compound. This highlights the importance of the morpholino-substituted aromatic scaffold.

Reaction Scheme:

Caption: Synthesis of 2-(Morpholin-4-yl)quinoline-3-carbaldehyde.

Experimental Protocol:

A mixture of 2-chloro-3-formylquinoline (1.0 mmol) and morpholine (1.2 mmol) in a suitable solvent such as ethanol or dimethylformamide (10 mL) is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(morpholin-4-yl)quinoline-3-carbaldehyde.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) |

| 2-Chloro-3-formylquinoline | Morpholine | Ethanol | Reflux | 4-6 | 85-95 |

Three-Component Synthesis of Propargylamines (A³ Coupling)

While this reaction uses morpholine and benzaldehyde as separate components, it demonstrates a fundamental multicomponent reaction type where a morpholino-substituted benzaldehyde could potentially be employed. This protocol illustrates the general conditions for an A³ coupling reaction.

Reaction Scheme:

Application Notes and Protocols for the Use of 2-Morpholinobenzaldehyde in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-morpholinobenzaldehyde as a versatile building block for the preparation of various heterocyclic scaffolds of medicinal and pharmaceutical interest. This document details established synthetic protocols adapted for this compound, summarizes quantitative data from analogous reactions to provide a comparative reference, and includes visual diagrams of key reaction pathways and experimental workflows.

Introduction

This compound is a substituted aromatic aldehyde featuring a morpholine moiety at the ortho position. This structural feature, particularly the electron-donating nature of the morpholino group, can influence the reactivity of the aldehyde and the properties of the resulting heterocyclic products. Its utility as a precursor in multicomponent reactions and classical condensation reactions makes it a valuable starting material for the synthesis of diverse heterocyclic systems, including pyrimidines, quinolines, and related fused systems. These heterocyclic cores are prevalent in a wide array of biologically active compounds and approved pharmaceutical agents.

Synthesis of Fused Pyrimidine Derivatives

The synthesis of fused pyrimidine derivatives, such as pyrano[2,3-d]pyrimidines, can be efficiently achieved through a one-pot, three-component reaction involving an aromatic aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., barbituric acid). This approach is a cornerstone of combinatorial chemistry for the rapid generation of molecular diversity.

Application:

This methodology can be adapted for this compound to synthesize a library of novel pyrano[2,3-d]pyrimidine derivatives. These compounds are of significant interest due to their potential as antitumor, antihypertensive, and cardiotonic agents.

Quantitative Data for Analogous Three-Component Synthesis of Pyrano[2,3-d]pyrimidines

The following table summarizes typical reaction conditions and yields for the synthesis of pyrano[2,3-d]pyrimidines using various aromatic aldehydes, which can serve as a reference for optimizing the reaction with this compound.

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | 4-Cl-C₆H₄CHO | CuCl₂·2H₂O (20) | H₂O/EtOH (1:1) | 60 | 35 | 94 |

| 2 | 4-MeO-C₆H₄CHO | CuCl₂·2H₂O (20) | H₂O/EtOH (1:1) | 60 | 40 | 92 |

| 3 | C₆H₅CHO | CuCl₂·2H₂O (20) | H₂O/EtOH (1:1) | 60 | 30 | 89 |

| 4 | 4-NO₂-C₆H₄CHO | CuCl₂·2H₂O (20) | H₂O/EtOH (1:1) | 60 | 25 | 95 |

Data adapted from analogous reactions for illustrative purposes.

Experimental Protocol: Synthesis of 7-(2-morpholinophenyl)-5-oxo-4,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

-

Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol), malononitrile (1.0 mmol), and barbituric acid (1.0 mmol).

-

Solvent and Catalyst Addition: Add 10 mL of a 1:1 (v/v) mixture of ethanol and water, followed by the addition of a catalytic amount of a Lewis acid such as copper(II) chloride dihydrate (CuCl₂·2H₂O, 20 mol%).

-

Reaction Execution: Stir the mixture at 60 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the crude product. The product can be further purified by recrystallization from a suitable solvent if necessary.

Reaction Pathway and Workflow

Caption: Workflow and proposed pathway for pyrano[2,3-d]pyrimidine synthesis.

Synthesis of Quinoline Derivatives via Friedländer Annulation

The Friedländer synthesis is a classical and straightforward method for the construction of the quinoline scaffold. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. The use of this compound in this reaction would require a preliminary step to introduce an amino group at the ortho position to the aldehyde, for instance, by reduction of a nitro group. However, for the purpose of these notes, we will consider a hypothetical 2-amino-6-morpholinobenzaldehyde as the starting material to illustrate the utility of the morpholine-substituted scaffold in this important reaction.

Application:

This synthetic route provides access to novel quinoline derivatives, a class of compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The morpholine substituent can be used to modulate the physicochemical properties and biological activity of the resulting quinolines.

Quantitative Data for Analogous Friedländer Synthesis of Quinolines

The following table presents data from representative Friedländer reactions, which can be used as a guide for the synthesis of morpholine-substituted quinolines.

| Entry | 2-Aminoaryl Ketone/Aldehyde | Methylene Compound | Catalyst | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | KOH | 100 | 4 | 85 |

| 2 | 2-Aminobenzaldehyde | Cyclohexanone | p-TsOH | 80 | 6 | 90 |

| 3 | 2-Amino-5-chlorobenzophenone | Acetone | I₂ | 120 | 5 | 78 |

| 4 | 2-Aminonicotinaldehyde | Dimedone | Piperidine | 110 | 3 | 92 |

Data adapted from analogous reactions for illustrative purposes.

Experimental Protocol: Synthesis of 3-acetyl-4-methyl-8-morpholinobenzo[b]pyridine (A Quinoline Derivative)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-morpholinobenzaldehyde (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (15 mL).

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 mmol).

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then taken up in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired quinoline derivative.

Reaction Pathway and Logical Relationship

Caption: Logical steps in the Friedländer synthesis of a quinoline derivative.

General Considerations and Safety

-

Reactivity: The presence of the electron-donating morpholino group may activate the aromatic ring, potentially influencing the regioselectivity of certain reactions.

-

Solubility: The morpholine moiety generally increases the polarity and aqueous solubility of organic molecules, which can be advantageous in drug development but may require adjustments to extraction and purification protocols.

-

Safety: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

These application notes are intended to serve as a guide for the use of this compound in heterocyclic synthesis. The provided protocols are based on established methodologies and may require optimization for specific substrates and desired outcomes.

Synthesis of Bioactive Molecules Using 2-Morpholinobenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of bioactive molecules, specifically chalcones and their pyrazoline derivatives, utilizing 2-morpholinobenzaldehyde as a key starting material. These compounds have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. The methodologies outlined below are based on established chemical transformations and provide a framework for the preparation and evaluation of these promising therapeutic candidates.

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds that serve as precursors for flavonoids and isoflavonoids.[1] Their versatile chemical structure allows for a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2] The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone.[3]

Subsequent modification of the chalcone scaffold can lead to the generation of other bioactive heterocyclic compounds. One such modification is the cyclization of chalcones with hydrazine derivatives to form pyrazolines, which are five-membered heterocyclic compounds known to exhibit a broad spectrum of pharmacological activities, including anticancer effects.[4][5] The morpholine moiety, when incorporated into these structures, can enhance their pharmacological properties.

This guide details the multi-step synthesis beginning with the preparation of 4-morpholinobenzaldehyde, followed by its use in the synthesis of chalcone derivatives, and their subsequent conversion to pyrazolines.

Data Presentation

The following tables summarize the quantitative data for the synthesis and bioactivity of representative chalcone and pyrazoline derivatives.

Table 1: Synthesis Yields of Chalcone Derivatives

| Compound | Reactants | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 4-Morpholinobenzaldehyde | Morpholine, 4-Fluorobenzaldehyde | K₂CO₃ | DMSO | 4 | - |

| Chalcone Derivative 1 | 4-Morpholinobenzaldehyde, Acetophenone | NaOH | Ethanol | 2-3 | >50 |

| Chalcone Derivative 2 | 4-Morpholinobenzaldehyde, Substituted Acetophenone | NaOH | Ethanol | 2-3 | >50 |

Table 2: In Vitro Cytotoxicity of Synthesized Chalcone Derivatives (IC₅₀ values in µM)

| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | PC3 (Prostate Cancer) | HT-29 (Colorectal Cancer) |

| Chalcone Derivative 1 | <20 | >20 | <20 | <20 |

| Chalcone Derivative 2 | <20 | >20 | <20 | <20 |

| 5-Fluorouracil (Standard) | 17.27 | - | - | - |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

Protocol 1: Synthesis of 4-Morpholinobenzaldehyde

This protocol describes the synthesis of 4-morpholinobenzaldehyde from morpholine and 4-fluorobenzaldehyde.[6]

Materials:

-

Morpholine

-

4-Fluorobenzaldehyde

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Beaker

-

Buchner funnel and filter paper

-

Crystallization dish

Procedure:

-

In a round-bottom flask, combine morpholine (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 120°C and maintain it under reflux for 4 hours with continuous stirring.

-

After 4 hours, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 4-morpholinobenzaldehyde.

Protocol 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol details the base-catalyzed Claisen-Schmidt condensation of 4-morpholinobenzaldehyde with a substituted acetophenone to yield a chalcone derivative.

Materials:

-

4-Morpholinobenzaldehyde

-

Substituted Acetophenone (e.g., acetophenone)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Beaker

-